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Introduction

Extreme Ultraviolet (EUV) lithography is a next-generation semiconductor manufacturing
technology that enables the fabrication of smaller and more powerful microprocessors. A key
component in this technology is the photoresist, a light-sensitive material used to create the
intricate patterns on silicon wafers. Traditional organic photoresists face challenges in EUV
lithography due to their low absorption of EUV light. This has led to the exploration of metal-
containing photoresists, which offer higher EUV absorption and improved performance.

Palladium oxalate complexes, particularly those with phosphine ligands, have emerged as
promising candidates for positive-tone EUV photoresists. This document provides detailed
application notes and protocols for the use of palladium oxalate, specifically (dppm)Pd(C204)
where dppm is 1,1-bis(diphenylphosphino)methane, as a component in EUV photoresists.

Mechanism of Action

Palladium oxalate-based photoresists function on the principle of a solubility switch triggered
by EUV radiation. The core of this mechanism is the decomposition of the oxalate ligand upon
exposure to high-energy EUV photons. This process is not a direct photochemical reaction in
the traditional sense but is initiated by the complex interplay of photoionization and the
generation of secondary electrons.
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The high-energy EUV photons (92 eV) ionize the photoresist material, creating primary
photoelectrons. These energetic electrons then scatter within the resist, generating a cascade
of lower-energy secondary electrons. It is these secondary electrons that are primarily
responsible for inducing the chemical change in the palladium oxalate complex.

The key chemical transformation is the decomposition of the oxalate ligand (C2042") into two
molecules of carbon dioxide (CO2).[1] This decomposition is a reductive elimination process
where the palladium center is reduced. The loss of the bulky oxalate ligand and the formation
of volatile CO: significantly alters the chemical structure and polarity of the palladium complex.
In the case of (dppm)Pd(C204), the photoreaction is suggested to lead to the formation of a
zerovalent LsaPd complex.[1]

This change in the molecular structure leads to a change in the solubility of the exposed
regions of the photoresist in a developer solution. For a positive-tone resist like
(dppm)Pd(C204), the exposed material becomes more soluble in the developer, allowing for its
removal and the creation of the desired pattern.

Signaling Pathway of Palladium Oxalate Photoresist in EUV Lithography

Click to download full resolution via product page

Caption: EUV-induced decomposition of palladium oxalate.

Quantitative Data

The lithographic performance of palladium oxalate-based EUV photoresists has been
evaluated, demonstrating their potential for high-resolution patterning. The following table
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summarizes key quantitative data for the (dppm)Pd(C204) photoresist.

Parameter Value Reference
Resist Type Positive-Tone [1][2]
Resolution (Dense Lines) 30 nm [1][2]
Exposure Dose (Esize) 50 mJ/cm? [1112]

Experimental Protocols
Synthesis of (dppm)Pd(C20a4)

While a detailed, step-by-step protocol for the direct synthesis of (dppm)Pd(C20a4) is not readily
available in the public domain, a general synthetic strategy can be inferred from related
preparations of palladium-phosphine complexes. The synthesis would likely involve a multi-step
process:

a) Synthesis of the Ligand: 1,1-Bis(diphenylphosphino)methane (dppm)
The dppm ligand is commercially available but can also be synthesized.
b) Synthesis of a Palladium Precursor

A common starting material is palladium(ll) chloride (PdClIz2).

c) Complexation and Ligand Exchange

A plausible route involves the reaction of a suitable palladium(ll) precursor with the dppm
ligand, followed by the introduction of the oxalate group. A general procedure for a related
complex is as follows:

e A chloro-bridged dinuclear palladium compound is reacted with the dppm ligand in a 1:2
molar ratio in a suitable solvent like acetone at room temperature.[3]

e Anion exchange is then performed, for instance, by adding ammonium hexafluorophosphate
to yield a mononuclear palladium-dppm complex.[3]
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» The final step would involve a ligand exchange reaction to replace the existing anion with an
oxalate group. This could potentially be achieved by reacting the palladium-dppm complex
with a soluble oxalate salt, such as potassium oxalate or ammonium oxalate.

Note: This is a generalized procedure, and optimization of reaction conditions, solvents, and
purification methods would be necessary.

Photoresist Formulation

The formulation of the palladium oxalate photoresist solution is a critical step for achieving
uniform and defect-free films.

a) Materials:
e (dppm)Pd(C204)

e An appropriate organic solvent (e.g., a mixture of acetonitrile and ethyl lactate, or propylene
glycol methyl ether acetate (PGMEA))[4]

b) Protocol:

e Dissolve the (dppm)Pd(C204) in the chosen solvent system to a concentration of
approximately 1.5 wt.%.[4]

 Stir the solution at room temperature until the palladium complex is completely dissolved.

« Filter the solution through a 0.2 um PTFE filter to remove any particulate matter.

EUV Lithography Workflow

The following workflow outlines the key steps for patterning with a palladium oxalate-based
photoresist.
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Caption: EUV lithography workflow for palladium oxalate resists.

a) Substrate Preparation:
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o Start with a clean silicon wafer.
e Perform a standard cleaning procedure to remove any organic and inorganic contaminants.
b) Spin Coating:

o Dispense the filtered palladium oxalate photoresist solution onto the center of the silicon
wafer.

e Spin coat at a speed of approximately 2000 rpm for 60 seconds to achieve a uniform film.
The exact spin speed will need to be optimized to achieve the desired film thickness.

c) Post-Application Bake (PAB):

A post-application bake may not be necessary for this type of resist.[4] However, if residual
solvent is a concern, a bake at a low temperature (e.g., 80-100 °C) for 60-90 seconds can be
performed.

d) EUV Exposure:

o Expose the coated wafer to EUV radiation (13.5 nm wavelength) using an appropriate
exposure tool.

e The target exposure dose to size (Esize) for 30 nm dense lines is approximately 50 mJ/cmz.

[1][2]
e) Post-Exposure Bake (PEB):

Similar to the PAB, a PEB may not be required. A bake study on a similar system showed little
effect on sensitivity.[2]

f) Development:
The choice of developer is crucial for achieving the desired tone and resolution.

o For Positive-Tone Behavior: An aqueous solution of tetramethylammonium hydroxide
(TMAH) is a potential developer. A concentration in the range of 0.1-20% of a 0.26 M TMAH
solution has been suggested for related positive-tone organometallic resists.[5]
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o For Negative-Tone Behavior: Organic solvents can be used. For related organotin resists,
developers such as 2-heptanone or PGMEA, sometimes with the addition of a small
percentage of formic or acetic acid, have been employed.[6][7]

The development time will need to be optimized but is typically in the range of 30-60 seconds.
g) Rinsing and Drying:

After development, rinse the wafer with a suitable solvent (e.g., deionized water for agueous
developers or an organic solvent for organic developers) and dry with a stream of nitrogen.

Characterization

a) Material Characterization:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 3P NMR is essential for characterizing
palladium-phosphine complexes.[3] *H and *3C NMR can provide further structural
information.

o Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the oxalate and
dppm ligands.

o Elemental Analysis: To determine the elemental composition of the synthesized complex.

o X-ray Crystallography: To determine the precise molecular structure of the (dppm)Pd(C204)
complex.

b) Lithographic Characterization:

e Scanning Electron Microscopy (SEM): To visualize the patterned photoresist and measure
critical dimensions (CD) and line-edge roughness (LER).

o Ellipsometry: To measure the thickness of the photoresist film.

» Atomic Force Microscopy (AFM): To characterize the surface topography and roughness of
the patterned features.
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o X-ray Photoelectron Spectroscopy (XPS): To study the chemical changes in the photoresist
film upon EUV exposure.

Conclusion

Palladium oxalate-based photoresists, particularly (dppm)Pd(C204), represent a promising
avenue for the development of high-performance positive-tone resists for EUV lithography. The
protocols and data presented in these application notes provide a foundation for researchers
and scientists to explore and optimize this class of materials for next-generation semiconductor
manufacturing. Further research is needed to refine the synthesis and processing conditions to
fully realize their potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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